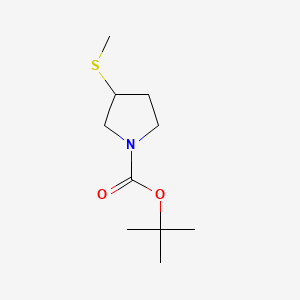

1-Boc-3-(Methylthio)pyrrolidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Boc-3-(Methylthio)pyrrolidine can be synthesized through several synthetic routes. One common method involves the reaction of pyrrolidine with tert-butoxycarbonyl chloride to introduce the Boc protecting group. Subsequently, the methylthio group is introduced at the 3-position using a suitable methylthiolation reagent under controlled conditions.

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Analyse Chemischer Reaktionen

1-Boc-3-(Methylthio)pyrrolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) .

Reduction: Reduction reactions can convert the methylthio group to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4) .

Substitution: Nucleophilic substitution reactions can occur at the 3-position, where the methylthio group can be replaced by other nucleophiles under suitable conditions .

Common Reagents and Conditions:

- Oxidizing agents: Hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA)

- Reducing agents: Lithium aluminum hydride (LiAlH4)

- Nucleophiles: Various nucleophiles depending on the desired substitution

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-Boc-3-(Methylthio)pyrrolidine serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its applications include:

- Synthesis of Bioactive Compounds: The compound has been employed in the development of GPIIb/IIIa antagonists, which are significant in treating thrombotic disorders .

- Inhibitors of Acetylcholinesterase: It is also used in synthesizing potent inhibitors that have implications for treating neurodegenerative diseases .

Organic Synthesis

The compound acts as a versatile building block in organic synthesis, allowing chemists to construct complex molecules efficiently. Its Boc-protected form facilitates reactions that would otherwise be challenging due to the reactivity of amines.

Case Studies and Research Findings

Several studies highlight the importance of this compound in drug development:

- Study on GPIIb/IIIa Antagonists: Researchers synthesized derivatives of this compound to explore their efficacy as GPIIb/IIIa antagonists. The derivatives exhibited promising biological activity, leading to further exploration in clinical settings .

- Acetylcholinesterase Inhibitors: A series of compounds derived from this compound were evaluated for their inhibitory effects on acetylcholinesterase. The findings indicated that modifications to the pyrrolidine ring significantly affected potency and selectivity .

Data Table: Applications Overview

Wirkmechanismus

The mechanism of action of 1-Boc-3-(Methylthio)pyrrolidine involves its interaction with specific molecular targets and pathways. The Boc protecting group provides stability and prevents unwanted reactions during synthetic processes. The methylthio group can participate in various chemical reactions, contributing to the compound’s reactivity and versatility .

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

1-Boc-3-(Methylthio)pyrrolidine (CAS No. 164666-07-3) is a compound of significant interest in the fields of organic synthesis and medicinal chemistry. Its unique structure, featuring a tert-butoxycarbonyl (Boc) protecting group and a methylthio group, allows it to participate in various biological interactions and chemical reactions. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula: C₉H₁₉NOS

- Molecular Weight: 185.32 g/mol

The presence of the Boc group enhances the stability of the compound during synthetic processes, while the methylthio group contributes to its reactivity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as a building block in drug development and its interactions with biological targets.

The compound's mechanism of action is primarily attributed to its ability to interact with specific enzymes and receptors. The methylthio group can undergo oxidation to form sulfoxides or sulfones, which may enhance its biological activity by modifying its interaction with target proteins . Additionally, the Boc group can be selectively removed to yield active pyrrolidine derivatives that may exhibit different pharmacological properties.

Inhibition Studies

This compound has been investigated for its inhibitory effects on various biological pathways. For instance, studies have shown that derivatives of pyrrolidine compounds can inhibit methyltransferases and demethylases, which are crucial in regulating gene expression and cellular functions .

Case Studies

- Inhibition of Cdc25B Activity : In a screening study involving over 65,000 compounds, several pyrrolidine derivatives were identified as potent inhibitors of Cdc25B, a phosphatase involved in cell cycle regulation. The study reported IC50 values below 50 µM for some compounds, indicating significant inhibitory potential .

- Antimicrobial Activity : Research has also indicated that certain pyrrolidine derivatives can disrupt biofilm formation in bacteria such as Vibrio cholerae and Escherichia coli. This suggests that this compound may have applications in combating bacterial infections through the inhibition of quorum sensing mechanisms .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Boc protecting group; methylthio group | Potential inhibitor of methyltransferases; antimicrobial properties |

| Pyrrolidine Derivative A | No Boc group; alternative substituents | Moderate inhibition of Cdc25B |

| Pyrrolidine Derivative B | Different functional groups | High selectivity for specific targets |

Eigenschaften

IUPAC Name |

tert-butyl 3-methylsulfanylpyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2S/c1-10(2,3)13-9(12)11-6-5-8(7-11)14-4/h8H,5-7H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFFVIHRYBTXYFL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.